4-Hydroxy-1,2-oxazole-3,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyisoxazole-3,5-dicarboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyisoxazole-3,5-dicarboxylic acid typically involves the reaction of nitroacetic esters with aromatic aldehydes. Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods: Industrial production of 4-Hydroxyisoxazole-3,5-dicarboxylic acid often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly reagents and conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyisoxazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: DDQ, chromic acid, potassium permanganate.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Isoxazoles with various substituents.
Substitution Products: Isoxazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyisoxazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxyisoxazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can modulate various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyisoxazole-3,5-dicarboxylic acid can be compared with other isoxazole derivatives, such as:
Isoxazole-4-carboxylic acid: Similar structure but different functional groups, leading to distinct biological activities.
3-Hydroxyisoxazole-4-carboxylic acid: Shares the isoxazole ring but differs in the position of the hydroxyl and carboxyl groups, resulting in unique chemical properties.
Uniqueness: The presence of both hydroxyl and carboxyl groups in 4-Hydroxyisoxazole-3,5-dicarboxylic acid imparts unique reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C5H3NO6 |
---|---|
Molekulargewicht |
173.08 g/mol |
IUPAC-Name |
4-hydroxy-1,2-oxazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO6/c7-2-1(4(8)9)6-12-3(2)5(10)11/h7H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
ZEXKPMKNINDAGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(ON=C1C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.